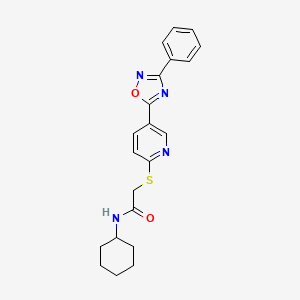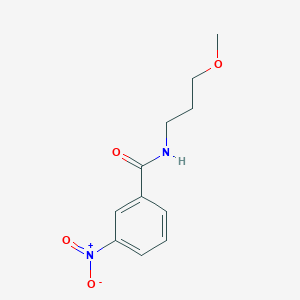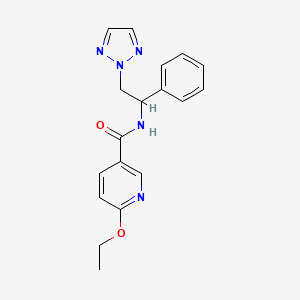
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a chemical compound that has recently gained attention in the field of medicinal chemistry. It is a thioacetamide derivative that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by targeting various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and migration. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has various biochemical and physiological effects. It has been shown to:
1. Inhibit cell proliferation: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibit inflammation: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Inhibit microbial growth: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibits antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has shown promising results in various scientific research applications.
2. It is relatively easy to synthesize.
3. It exhibits potent pharmacological effects at low concentrations.
Some of the limitations include:
1. Its mechanism of action is not fully understood.
2. Its pharmacokinetic properties are not well characterized.
3. Its safety profile has not been fully evaluated.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. Some of the possible directions include:
1. Further studies on its mechanism of action to identify the signaling pathways it targets.
2. Studies on its pharmacokinetic properties to determine its bioavailability, metabolism, and excretion.
3. Studies on its safety profile to determine its toxicity and potential side effects.
4. Studies on its efficacy in animal models of cancer, inflammation, and infectious diseases.
5. Development of analogs with improved pharmacological properties and selectivity.
Conclusion
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a thioacetamide derivative that has shown promising results in various scientific research applications. It exhibits potent anticancer, antimicrobial, and anti-inflammatory activities. Its mechanism of action is not fully understood, and its pharmacokinetic properties and safety profile have not been fully evaluated. Future research directions include studies on its mechanism of action, pharmacokinetic properties, safety profile, efficacy in animal models, and development of analogs with improved pharmacological properties and selectivity.
Méthodes De Synthèse
The synthesis method of N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves the reaction of 2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide as a white crystalline solid.
Applications De Recherche Scientifique
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has been extensively studied for its potential medicinal properties. It has shown promising results in various scientific research applications, including:
1. Anticancer activity: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells by targeting various signaling pathways.
2. Antimicrobial activity: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of bacteria by disrupting their cell membrane and inhibits the growth of fungi by inhibiting their ergosterol biosynthesis.
3. Anti-inflammatory activity: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-18(23-17-9-5-2-6-10-17)14-28-19-12-11-16(13-22-19)21-24-20(25-27-21)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMRBGNEJVWNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2677578.png)

![Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2677581.png)



![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2677585.png)
![4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677586.png)
![N-(1-cyano-3-methylbutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2677588.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2677589.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)

![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)
